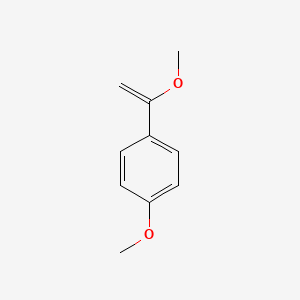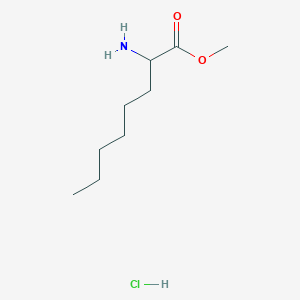
Methyl 2-aminooctanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-aminooctanoate hydrochloride: is an organic compound with the molecular formula C9H20ClNO2 It is a derivative of 2-aminooctanoic acid, where the carboxylic acid group is esterified with methanol, and the amino group is protonated to form the hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-aminooctanoate hydrochloride can be synthesized through the esterification of 2-aminooctanoic acid with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing the 2-aminooctanoic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. After the esterification, the reaction mixture is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-aminooctanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Reactions: The reduction of the ester group yields 2-aminooctanol.
Hydrolysis Reactions: Hydrolysis of the ester group results in the formation of 2-aminooctanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-aminooctanoate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities. It may serve as a model compound for understanding the behavior of similar amino acid esters in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it may interact with enzymes and receptors involved in amino acid metabolism and signaling. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-aminooctanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-aminobutanoate hydrochloride: A shorter-chain analog with similar reactivity but different physical properties.
Methyl 2-aminodecanoate hydrochloride: A longer-chain analog with increased hydrophobicity and potentially different biological activities.
Ethyl 2-aminooctanoate hydrochloride: An ester derivative with an ethyl group instead of a methyl group, which may affect its reactivity and solubility.
Uniqueness: this compound is unique due to its specific chain length and the presence of both an amino group and an ester group
Eigenschaften
Molekularformel |
C9H20ClNO2 |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
methyl 2-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H |
InChI-Schlüssel |
DILACJJQGKYVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)
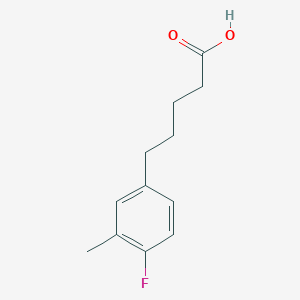
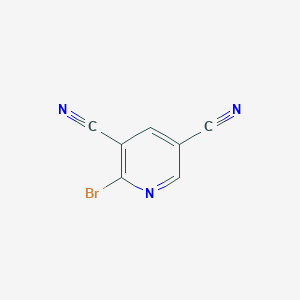

![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)


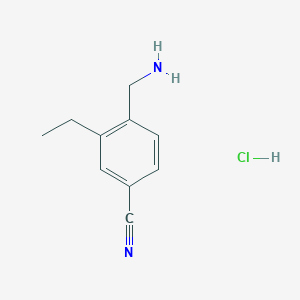
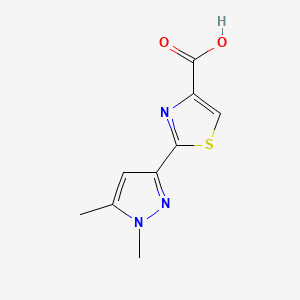
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)


![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
